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Compound of Interest

Compound Name: 3-Aminobiphenyl

Cat. No.: B7723418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminobiphenyl (CAS No. 2243-

47-2), a key chemical intermediate and a compound of significant interest in toxicological and

pharmacological research. This document details its chemical identity, physicochemical

properties, synthesis, analytical methods, and biological significance, with a focus on its

metabolic activation and toxicological profile.

Chemical Identification and Properties
3-Aminobiphenyl, also known as m-aminobiphenyl or 3-phenylaniline, is an aromatic amine

derivative of biphenyl.[1] It is a colorless to light-yellow solid at room temperature and has been

historically used in the manufacturing of azo dyes.[1][2] Due to its classification as a weak

carcinogen, its industrial applications have been largely curtailed in favor of less toxic

alternatives.[1][3]

Table 1: Physicochemical Properties of 3-Aminobiphenyl
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Property Value Reference(s)

CAS Number 2243-47-2 [1][4]

Molecular Formula C₁₂H₁₁N [1][4]

Molecular Weight 169.22 g/mol [4]

Appearance
White to light yellow

solid/powder
[2]

Melting Point 28-33 °C [4]

Boiling Point 211-215 °C (lit.) [4]

Density 1.077 g/cm³ [2]

Solubility

Sparingly soluble in water;

Soluble in ethanol, ether,

acetone, benzene

[5]

pKa 4.25 (at 18°C) [5]

InChI Key
MUNOBADFTHUUFG-

UHFFFAOYSA-N
[4]

SMILES Nc1cccc(c1)-c2ccccc2 [4]

Spectroscopic Data
The structural identification of 3-Aminobiphenyl is confirmed through various spectroscopic

techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C NMR Spectral Data for 3-
Aminobiphenyl
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR ~3.7 (broad s) Singlet -NH₂

6.6-7.6 (m) Multiplet Aromatic Protons

¹³C NMR 113.1 C4

113.5 C2

117.2 C6

127.2 C2', C6'

127.3 C4'

128.8 C3', C5'

129.8 C5

142.1 C1'

143.0 C1

147.1 C3

Note: NMR data can

vary slightly based on

solvent and

experimental

conditions. The

provided ¹³C NMR

data is based on

publicly available

spectral information.

Table 3: Mass Spectrometry Data for 3-Aminobiphenyl
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m/z Relative Intensity Assignment

169 High [M]⁺ (Molecular Ion)

168 Moderate [M-H]⁺

141 Low [M-C₂H₂]⁺ or [M-HCN-H]⁺

Note: Fragmentation patterns

can vary based on the

ionization technique and

energy.[5]

Table 4: Infrared (IR) Spectroscopy Data for 3-
Aminobiphenyl

Wavenumber (cm⁻¹) Intensity Assignment

3440-3360 Medium
N-H stretch (asymmetric and

symmetric)

3050-3020 Medium Aromatic C-H stretch

1620-1580 Strong
N-H bend (scissoring) and

Aromatic C=C stretch

1335-1250 Strong Aromatic C-N stretch

910-665 Strong, Broad N-H wag

Note: The presence of two

bands in the N-H stretching

region is characteristic of a

primary amine.[6]

Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
3-Aminobiphenyl can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction between 3-bromoaniline and phenylboronic acid.[2][7]
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Materials:

3-Bromoaniline

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Inert gas (Nitrogen or Argon)

Procedure:

To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromoaniline

(1.0 eq.), phenylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., PPh₃,

2-6 mol%).

Deoxygenate the solvent system by bubbling with an inert gas for 15-20 minutes.

Add the degassed solvent to the flask.

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and

monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or

dichloromethane).[6]
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel or recrystallization to yield

pure 3-Aminobiphenyl.

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of 3-Aminobiphenyl in
a sample matrix, often requiring derivatization to improve chromatographic performance.[1][2]

Materials:

Sample containing 3-Aminobiphenyl

Internal Standard (e.g., Triphenylamine-d15)

Saturated Sodium Bicarbonate solution

Dichloromethane (DCM) or other suitable extraction solvent

Anhydrous sodium sulfate

Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)

Hexane

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

To 1 mL of the aqueous sample, add a known amount of the internal standard.
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Adjust the pH to >8 with saturated sodium bicarbonate solution.[1]

Add 1 mL of DCM, vortex vigorously for 2 minutes, and centrifuge to separate the phases.

Carefully transfer the lower organic layer (DCM) to a clean tube.

Pass the extract through anhydrous sodium sulfate to remove residual water.

Derivatization:

Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.

Add 50 µL of hexane and 10 µL of PFPA.[1]

Cap the vial and heat at 60°C for 30 minutes.

Cool to room temperature and evaporate to dryness under nitrogen.

Analysis:

Reconstitute the residue in a known volume of hexane (e.g., 100 µL).

Inject an aliquot into the GC-MS system.

GC-MS Conditions (Example):

Injector Temperature: 290 °C

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Program: Initial temperature of 80°C (hold for 1 min), ramp at 5°C/min to 180°C,

then at 10°C/min to 240°C, and finally at 25°C/min to 290°C (hold for 10 min).[2]

MS Transfer Line Temperature: 290 °C

Ion Source Temperature: 230 °C
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Mode: Electron Ionization (EI) at 70 eV, with data acquired in both full scan and Selected

Ion Monitoring (SIM) modes for quantification.

Biological Activity and Toxicology
While its isomer, 4-aminobiphenyl, is a well-established potent carcinogen, 3-aminobiphenyl is
considered to be at most a weak carcinogen.[3] This difference in carcinogenicity is attributed

to their distinct metabolic pathways and the genotoxicity of their metabolites.

Metabolic Activation Pathway
The carcinogenicity of aromatic amines is dependent on their metabolic activation to

electrophilic intermediates that can form adducts with DNA. The primary metabolic activation of

aminobiphenyls occurs in the liver.

// Nodes ABP [label="3-Aminobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];

N_OH_ABP [label="N-Hydroxy-3-aminobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];

Nitroso [label="3-Nitrosobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts

[label="DNA Adducts", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Detox [label="Detoxification\n(e.g., Glucuronidation)", shape=oval, style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF"]; Genotoxicity [label="Lack of Genotoxicity",

shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ABP -> N_OH_ABP [label="N-hydroxylation\n(Cytochrome P450)", color="#4285F4"];

N_OH_ABP -> Nitroso [label="Oxidation", color="#4285F4"]; N_OH_ABP -> Genotoxicity

[style=dashed, color="#EA4335"]; Nitroso -> DNA_Adducts [label="Potential

Reaction\n(Weak)", style=dashed, color="#EA4335"]; ABP -> Detox [label="N-acetylation / N-

glucuronidation", color="#34A853"];

// Invisible nodes for layout {rank=same; ABP;} {rank=same; N_OH_ABP; Detox;} {rank=same;

Nitroso; Genotoxicity;} {rank=same; DNA_Adducts;} } dot Caption: Metabolic pathway of 3-
Aminobiphenyl.

Studies have shown that while 3-aminobiphenyl can be N-hydroxylated, its metabolite, N-

hydroxy-3-aminobiphenyl, displays no mutagenicity in the Ames test, unlike the potent

mutagen N-hydroxy-4-aminobiphenyl.[3] This lack of genotoxicity in its key metabolite is

believed to be the primary reason for the weak carcinogenicity of 3-aminobiphenyl.[3]
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Table 5: Toxicological Data for 3-Aminobiphenyl
Endpoint Value Species Route Reference(s)

LD₅₀ 789.2 mg/kg Rat Oral [5]

GHS Hazard

Statements

H302, H315,

H319, H335
N/A N/A [4]

Hazard

Classifications

Acute Toxicity 4

(Oral), Skin

Irritant 2, Eye

Irritant 2, STOT

SE 3

N/A N/A [4]

STOT SE 3:

Specific Target

Organ Toxicity -

Single Exposure

(Respiratory tract

irritation)[4]

Experimental and Logical Workflows
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent

characterization of 3-Aminobiphenyl.

// Nodes Start [label="Starting Materials\n(3-Bromoaniline, Phenylboronic Acid)", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & Extraction",

fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column

Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pure 3-
Aminobiphenyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis

[label="Structural Characterization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR

[label="NMR (¹H, ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass

Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR Spectroscopy",

fillcolor="#F1F3F4", fontcolor="#202124"];
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// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -

> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; Product -> Analysis

[color="#5F6368"]; Analysis -> NMR [color="#5F6368"]; Analysis -> MS [color="#5F6368"];

Analysis -> IR [color="#5F6368"]; } dot Caption: Workflow for the synthesis and analysis of 3-
Aminobiphenyl.

Conclusion
3-Aminobiphenyl (CAS No. 2243-47-2) is a well-characterized aromatic amine with

established physicochemical and spectroscopic properties. While structurally similar to the

potent carcinogen 4-aminobiphenyl, its biological activity is markedly different, exhibiting only

weak carcinogenicity. This is primarily due to the lack of genotoxicity of its N-hydroxylated

metabolite. The synthetic and analytical protocols detailed in this guide provide a robust

framework for researchers working with this compound. A thorough understanding of its

properties and biological fate is essential for its safe handling and for its use in further

research, particularly in the fields of toxicology, pharmacology, and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7723418#3-aminobiphenyl-cas-number-2243-47-2-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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